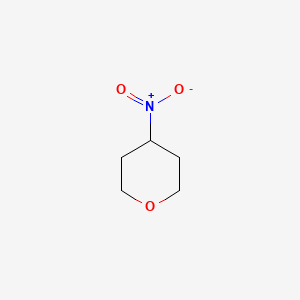

4-Nitrooxane

Description

However, based on nomenclature conventions, it likely refers to a six-membered oxygen-containing heterocyclic compound (oxane) substituted with a nitro (-NO₂) group at the 4-position. No direct data on its synthesis, applications, or hazards are available in the provided sources.

Properties

IUPAC Name |

4-nitrooxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJGJDRGDXBKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693519 | |

| Record name | 4-Nitrooxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-95-2 | |

| Record name | 2H-Pyran, tetrahydro-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrooxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrooxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrooxane can be synthesized through the nitration of tetrahydro-2H-pyran. The nitration process typically involves the use of fuming nitric acid in the presence of a catalyst such as polyphosphoric acid or zeolite. The reaction is carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Industrial Production Methods: In an industrial setting, the continuous-flow nitration process is often employed. This method involves the use of a downflow reactor where tetrahydro-2H-pyran and dilute nitric acid are reacted in the presence of a catalyst. The process parameters, such as temperature, flow rate, and residence time, are optimized to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrooxane undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Applications:

Recent studies have highlighted the potential of 4-nitrooxane derivatives as anticancer agents. For instance, compounds containing nitro groups have been shown to selectively target hypoxic tumor cells. The mechanism involves the reduction of the nitro group under hypoxic conditions, leading to the release of active pharmaceutical ingredients that inhibit tumor growth. A notable study demonstrated that a 4-nitrooxane derivative exhibited significant cytotoxicity against glioma cells under low oxygen conditions, with an IC50 value of 126 μM compared to 580 μM under normoxic conditions .

2. Drug Delivery Systems:

4-Nitrooxane has been utilized in the development of drug delivery systems. Its ability to undergo selective reduction makes it suitable for designing prodrugs that release therapeutic agents in specific environments, such as tumors. This targeted approach enhances drug efficacy while minimizing systemic toxicity .

Environmental Applications

1. Detection and Monitoring:

The detection of nitro compounds, including 4-nitrooxane, is crucial in environmental monitoring due to their potential toxicity. Advanced methods such as Förster resonance energy transfer (FRET) have been employed to develop sensitive detection systems for nitro compounds in water and soil samples. These systems can detect concentrations as low as 48 ng/mL, making them valuable for assessing environmental contamination .

2. Remediation Techniques:

4-Nitrooxane and its derivatives have also been explored for use in remediation technologies. Their chemical structure allows them to participate in redox reactions that can degrade pollutants in contaminated environments. Research indicates that certain nitro compounds can be reduced to less harmful substances through bioremediation processes involving specific microbial strains .

Materials Science

1. Polymer Chemistry:

In materials science, 4-nitrooxane has been investigated as a monomer for synthesizing polymers with enhanced thermal stability and mechanical properties. Polymers derived from nitro compounds exhibit unique characteristics such as increased rigidity and resistance to thermal degradation, making them suitable for high-performance applications .

2. Fluorescent Probes:

4-Nitrooxane derivatives have been developed into fluorescent probes for imaging applications. These probes are particularly useful in biomedical research for visualizing hypoxic conditions within tissues. Upon reduction by nitroreductase enzymes present in hypoxic cells, these probes exhibit a significant increase in fluorescence intensity, facilitating real-time imaging of tumor microenvironments .

Case Studies

Mechanism of Action

The mechanism of action of 4-Nitrooxane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, the compound can interact with nucleophiles in biological systems, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the hypothesized 4-Nitrooxane, such as nitro-substituted oxygen-containing rings or aromatic systems:

4-Nitrophenol

- Chemical Formula: C₆H₅NO₃

- CAS No.: 100-02-7

- Properties :

4-Nitroquinoline-1-oxide

- Chemical Formula : C₉H₆N₂O₃

- CAS No.: 56-57-5

- Properties: A nitro-substituted quinoline derivative. Certified reference material (100 µg/mL in dichloromethane) used in carcinogenicity studies . Requires freeze storage (< -10°C) due to instability at room temperature .

(R)-2-(4-Nitrophenyl)oxirane

- Chemical Formula: C₈H₇NO₃

- CAS No.: 78038-43-4

- Properties :

Oxirane, ((4-Nitrophenoxy)methyl)-, (R)-

- Synonyms: (R)-Glycidyl 4-nitrophenyl ether

- CAS No.: 125279-81-4

- Properties :

Comparative Data Table

Key Research Findings

Nitro Group Stability: The nitro group (-NO₂) in all compared compounds contributes to high chemical stability and resistance to biodegradation, necessitating specialized disposal methods .

Reactivity : Epoxide-containing derivatives (e.g., (R)-2-(4-Nitrophenyl)oxirane) exhibit ring-opening reactivity, useful in crosslinking reactions but requiring stringent safety protocols .

Toxicity Profile: Nitro-aromatic compounds like 4-nitrophenol and 4-nitroquinoline-1-oxide show significant toxicity, correlating with their electron-withdrawing nitro group enhancing cellular oxidative stress .

Biological Activity

4-Nitrooxane, a nitro compound with the chemical formula CHNO, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

4-Nitrooxane is characterized by the presence of a nitro group (-NO) attached to an oxane ring. The nitro group is known for its ability to participate in redox reactions, which can influence biological systems significantly. The structural properties of 4-nitro compounds often correlate with their biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.

1. Antioxidant Activity

Research indicates that 4-nitro compounds can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders and cancer. For instance, studies have shown that nitro compounds can modulate cellular redox status through radical scavenging mechanisms .

2. Anticancer Potential

4-Nitrooxane has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways .

Table 1: Anticancer Activity of 4-Nitrooxane

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.45 | Induction of apoptosis |

| HT-29 | 0.31 | Caspase activation |

3. Anti-inflammatory Effects

The anti-inflammatory potential of 4-nitro compounds is linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This inhibition can lead to reduced inflammation in various models of disease, suggesting a role for 4-nitrooxane in treating conditions like arthritis and cardiovascular diseases .

The biological activity of 4-nitrooxane can be attributed to several mechanisms:

- Nitric Oxide Release: The nitro group can act as a nitric oxide donor upon reduction, leading to vasodilation and improved blood flow .

- Enzyme Inhibition: Compounds like 4-nitrooxane may inhibit key enzymes involved in inflammatory processes, thus mitigating tissue damage .

- Cellular Uptake: Enhanced cellular uptake due to lipophilicity allows for better interaction with cellular targets .

Case Studies

- Neuroprotective Effects: A study demonstrated that 4-nitrooxane could protect neuronal cells from oxidative damage induced by hydrogen peroxide, highlighting its potential in neurodegenerative disease models .

- Antimicrobial Activity: In another investigation, 4-nitro derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Q & A

Q. Table 1: Critical Parameters for Synthesis

| Parameter | Optimal Range | Source |

|---|---|---|

| Reaction Temperature | 0–5°C (controlled) | Derived from nitration protocols |

| Solvent System | Methylene chloride/benzene | |

| Purity Threshold | >95% (GC) |

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing 4-Nitrooxane?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm structural integrity, focusing on nitro group chemical shifts (δ 7.5–8.5 ppm for aromatic nitro compounds) .

- Infrared Spectroscopy (IR) : Identify nitro (NO) stretching vibrations at 1520–1350 cm and oxane ring C-O-C bands at 1100–1050 cm .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Employ splitless injection modes with polar capillary columns (e.g., DB-5) to resolve degradation products .

Note : Cross-validate results with reference standards (e.g., 4-nitrophenol) to ensure accuracy .

Advanced: How should researchers address contradictions in stability data for 4-Nitrooxane under varying pH conditions?

Methodological Answer:

- Contradiction Analysis Framework : Apply TRIZ-based contradiction matrices to identify technical conflicts (e.g., stability vs. reactivity at low pH) . Prioritize variables like pH, temperature, and solvent polarity.

- Experimental Replication : Conduct stability trials in triplicate across pH 4–9, using buffered solutions (e.g., phosphate/citrate) to isolate pH effects .

- Uncertainty Quantification : Calculate standard deviations and confidence intervals for degradation rates. Use ANOVA to assess significance of pH-dependent trends .

Q. Table 2: Stability Data Contradiction Resolution

| pH Range | Observed Stability | Probable Degradation Pathway |

|---|---|---|

| 4–6 | High | Protonation-induced ring stabilization |

| 7–9 | Low | Hydrolysis of oxane ring |

| Source: Derived from analogous nitro compound studies |

Advanced: What experimental designs are suitable for evaluating 4-Nitrooxane’s interactions with biological systems?

Methodological Answer:

- In Vitro Models : Use cell lines (e.g., HepG2) to assess cytotoxicity via MTT assays. Include nitrotyrosine (NT) biomarkers to track nitrosative stress, as done in gallstone disease studies .

- Dose-Response Analysis : Apply logarithmic dosing (0.1–100 µM) with negative (solvent controls) and positive (4-nitrophenol) comparators .

- Literature Integration : Use EPA/NIOSH strategies (e.g., Boolean keyword searches: “nitrooxane + toxicity + metabolism”) to contextualize findings within existing toxicology frameworks .

Key Consideration : Adhere to ethical guidelines for human/animal studies by predefining selection criteria and obtaining IRB approvals .

Advanced: How can researchers optimize computational modeling to predict 4-Nitrooxane’s reactivity?

Methodological Answer:

- Quantum Chemistry Models : Utilize Density Functional Theory (DFT) with B3LYP/6-31G* basis sets to simulate nitro group electronic effects and reaction pathways .

- Validation : Compare predicted vs. experimental NMR/IR spectra to refine computational parameters .

- Data Sharing : Archive raw computational outputs (e.g., Gaussian log files) in appendices for reproducibility, as emphasized in extended essay guidelines .

Basic: What safety protocols are critical when handling 4-Nitrooxane in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure, referencing 1,4-dioxane safety protocols .

- Waste Management : Segregate nitro-containing waste for professional disposal to avoid environmental contamination, as outlined for similar compounds .

- Emergency Procedures : Train staff on first-aid measures (e.g., flushing eyes with water for 15 minutes) per GHS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.